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Compound of Interest

Compound Name: 4-(2-Aminoethyl)-2-chlorophenol

Cat. No.: B1613402

An In-Depth Technical Guide to the Theoretical Properties of 4-(2-Aminoethyl)-2-
chlorophenol

This technical guide provides a comprehensive overview of the theoretically calculated and
estimated physicochemical and pharmacokinetic properties of the compound 4-(2-
Aminoethyl)-2-chlorophenol. This document is intended for researchers, scientists, and
professionals in the field of drug development and discovery. The data presented herein are
derived from computational models and estimations based on structurally related compounds,
offering a valuable in-silico starting point for further experimental investigation.

Chemical Identity and Structure

4-(2-Aminoethyl)-2-chlorophenol is a substituted phenol derivative. Its chemical structure
consists of a phenol ring with a chloro substituent at position 2 and an aminoethyl group at
position 4.

Chemical Structure:
Molecular Formula: CsH10CINO[1]

Molecular Weight: 171.62 g/mol [1]

Theoretical Physicochemical Properties
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The physicochemical properties of a compound are crucial determinants of its pharmacokinetic

behavior. The following properties for 4-(2-Aminoethyl)-2-chlorophenol have been estimated

using computational methods and data from analogous structures.

Property

Predicted Value

Method/Source

Molecular Weight

171.62 g/mol

Calculation from Molecular

Formula[1]

pKa

~8.82 (basic), ~10 (acidic)

Estimated based on
structurally similar compounds
like (R)-2-(1-aMinoethyl)-4-
chlorophenol.[2] The phenolic
hydroxyl group contributes to
its acidic nature, while the

amino group is basic.

logP (Octanol/Water Partition

Coefficient)

15-25

This is an estimated range.
The lipophilicity is influenced
by the chloro-substituted
aromatic ring, while the
hydroxyl and amino groups
increase hydrophilicity. Precise
prediction requires specialized
software.[3][4][5]

Aqueous Solubility

Moderately soluble

The presence of polar amino
and hydroxyl groups suggests
moderate solubility in water.
However, the chlorophenyl
group will decrease solubility.
Solubility is expected to be pH-
dependent.[6][7]

In-Silico ADMET Profile: A Theoretical Overview

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism,

Excretion, and Toxicity (ADMET) profile of a compound is essential to identify potential liabilities
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and reduce late-stage failures.[8][9] In-silico ADMET prediction tools utilize computational
models, including quantitative structure-activity relationship (QSAR) models and machine
learning algorithms, to forecast these properties based on the molecule's structure.[10][11][12]

Methodologies for In-Silico Prediction

The theoretical properties presented in this guide are based on methodologies commonly
employed in computational chemistry and drug discovery:

o pKa Prediction: The ionization constant (pKa) is often predicted using software that analyzes
the electronic effects of functional groups within the molecule. The pKa of the amino and
phenolic groups is influenced by the electron-withdrawing effect of the chlorine atom.[13][14]
[15]

» logP Calculation: The logarithm of the octanol-water partition coefficient (logP) is a measure
of a compound's lipophilicity. It is typically calculated using fragment-based methods or
atom-based methods where the contributions of different parts of the molecule are summed.
[4][16]

o ADMET Profiling: A variety of web-based platforms and software packages, such as
ADMETIlab and ADMET-AI, can predict a wide range of ADMET properties.[11][12] These
tools use large datasets of experimentally determined properties to train models that can
then make predictions for novel compounds.[8][10]

Visualizing Computational Workflows and Potential
Interactions

The following diagrams illustrate the general workflow for in-silico property prediction and a
hypothetical signaling pathway interaction that could be investigated for a molecule like 4-(2-
Aminoethyl)-2-chlorophenol.
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Caption: General workflow for in-silico prediction of compound properties.
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Caption: Hypothetical signaling pathway interaction for investigation.

Conclusion

The theoretical properties of 4-(2-Aminoethyl)-2-chlorophenol outlined in this document
provide a foundational in-silico assessment. These predictions suggest a moderately water-
soluble compound with both acidic and basic functional groups, and a lipophilicity profile that
may allow for membrane permeability. The computational ADMET profile, which can be
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generated using the described methodologies, will be crucial in guiding the next steps of

experimental validation and lead optimization in a drug discovery context. It is imperative that

these theoretical values are confirmed through in-vitro and in-vivo experimental studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["4-(2-Aminoethyl)-2-chlorophenol” theoretical properties
calculation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1613402#4-2-aminoethyl-2-chlorophenol-theoretical-
properties-calculation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.mdpi.com/1999-4923/15/4/1123
https://www.benchchem.com/product/b1613402#4-2-aminoethyl-2-chlorophenol-theoretical-properties-calculation
https://www.benchchem.com/product/b1613402#4-2-aminoethyl-2-chlorophenol-theoretical-properties-calculation
https://www.benchchem.com/product/b1613402#4-2-aminoethyl-2-chlorophenol-theoretical-properties-calculation
https://www.benchchem.com/product/b1613402#4-2-aminoethyl-2-chlorophenol-theoretical-properties-calculation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1613402?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

